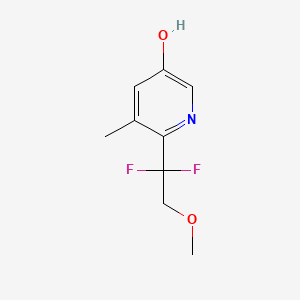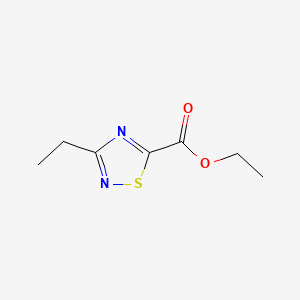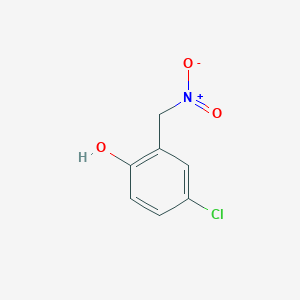
4-Chloro-2-(nitromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(nitromethyl)phenol is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of phenol, where the phenolic ring is substituted with a chlorine atom at the 4-position and a nitromethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(nitromethyl)phenol typically involves nitration and chlorination reactions. One common method starts with 4-chloro-2-methylphenol, which undergoes nitration to introduce the nitro group at the 2-position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process. This includes the nitration of 4-chloro-2-methylphenol followed by purification steps to isolate the desired product. The process is designed to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-(nitromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Strong nucleophiles like sodium methoxide or potassium hydroxide in polar solvents are employed
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used
Applications De Recherche Scientifique
4-Chloro-2-(nitromethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(nitromethyl)phenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenolic group can form hydrogen bonds and interact with biological macromolecules. These interactions can affect cellular processes and pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
4-Chloro-2-nitrophenol: Similar structure but lacks the methyl group.
2-Nitro-4-chlorophenol: Another isomer with different substitution pattern
Propriétés
Formule moléculaire |
C7H6ClNO3 |
|---|---|
Poids moléculaire |
187.58 g/mol |
Nom IUPAC |
4-chloro-2-(nitromethyl)phenol |
InChI |
InChI=1S/C7H6ClNO3/c8-6-1-2-7(10)5(3-6)4-9(11)12/h1-3,10H,4H2 |
Clé InChI |
GCOWHOGKZIKGCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


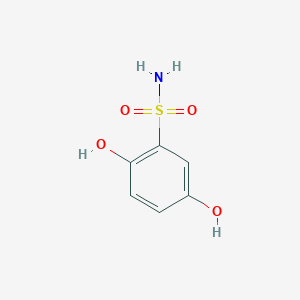
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoicacid](/img/structure/B13560597.png)
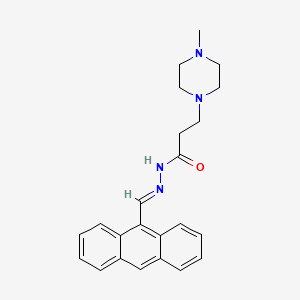


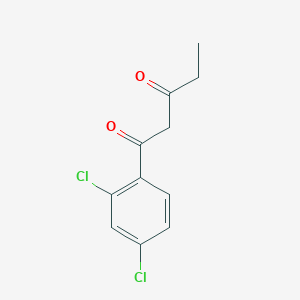
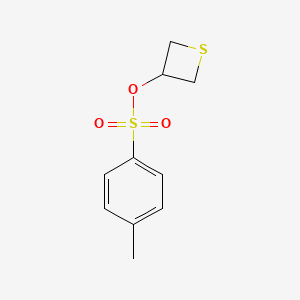
![9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13560631.png)
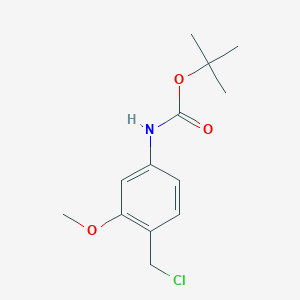

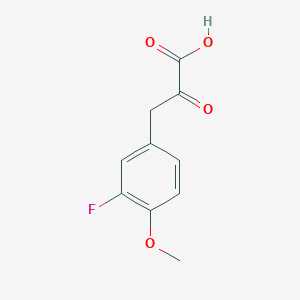
![1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13560666.png)
